Oxyfedrine hydrochloride

Beschreibung

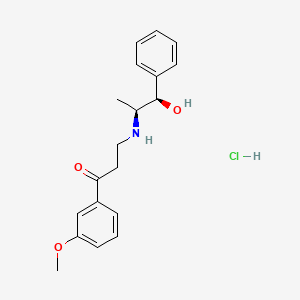

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPNNYLJGSMPK-JPJJPTBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048632 |

Source

|

| Record name | l-Oxyfedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-42-7, 14223-94-0 |

Source

|

| Record name | 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16777-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfedrine hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfedrine L-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Oxyfedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYFEDRINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYFEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Duality: A Technical Guide to the Mechanism of Action of Oxyfedrine Hydrochloride on β-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride, a sympathomimetic amine, presents a unique pharmacological profile as a partial agonist at β-adrenergic receptors. This dual functionality underlies its therapeutic efficacy in cardiovascular conditions such as angina pectoris. This in-depth technical guide elucidates the molecular and physiological mechanisms of oxyfedrine's interaction with β-adrenergic receptors, its impact on downstream signaling pathways, and its consequential hemodynamic effects. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Cardiovascular Challenge and the Role of Oxyfedrine

Angina pectoris, a manifestation of coronary artery disease, arises from an imbalance between myocardial oxygen supply and demand. Therapeutic strategies aim to redress this balance by either augmenting coronary blood flow or reducing myocardial workload. Oxyfedrine hydrochloride has been utilized as an anti-anginal agent due to its distinct ability to improve myocardial oxygenation.[1][2][3] This is achieved through a combination of vasodilation and a nuanced modulation of cardiac function, stemming from its interaction with β-adrenergic receptors.[1][4]

The β-Adrenergic Receptor System: A Brief Overview

β-adrenergic receptors, a class of G protein-coupled receptors, are pivotal in the regulation of cardiovascular physiology.[5] The predominant subtypes in the heart are β1 and β2 receptors.[6] Upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, these receptors activate a canonical signaling cascade.

The binding of an agonist to the β-adrenergic receptor induces a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][3] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[6]

This compound: A Partial Agonist at β-Adrenergic Receptors

Oxyfedrine is classified as a β-adrenoreceptor partial agonist.[2][7][8][9][10] This means it possesses both agonist (stimulatory) and antagonist (inhibitory) properties. When acting alone, it elicits a submaximal response compared to a full agonist like isoprenaline. In the presence of a full agonist, it can act as a competitive antagonist, attenuating the effects of the more powerful agonist.[8] This dual action is central to its therapeutic profile.

Signaling Pathway of this compound

The mechanism of action of oxyfedrine at the β-adrenergic receptor follows the established Gs-protein signaling pathway.

Caption: Signaling pathway of this compound at the β-adrenergic receptor.

Indirect Sympathomimetic Action

A significant aspect of oxyfedrine's pharmacology is its metabolism to norephedrine, a major active metabolite.[10] Norephedrine acts as a norepinephrine-releasing agent, thus contributing an indirect sympathomimetic effect to the overall action of oxyfedrine.[10]

Hemodynamic and Physiological Effects

The partial agonism of oxyfedrine translates into a unique set of cardiovascular effects, differentiating it from both full β-agonists and β-blockers.

Coronary Vasodilation and Myocardial Blood Flow

Oxyfedrine induces coronary vasodilation, increasing blood flow to the myocardium.[1][2][11] This effect is beneficial in angina, as it directly addresses the issue of reduced oxygen supply. Studies have demonstrated that intravenous oxyfedrine significantly increases regional myocardial blood flow in patients with coronary artery disease, both in areas supplied by stenotic and non-stenotic vessels.[2]

Inotropic and Chronotropic Effects

Oxyfedrine exerts positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[4][11] However, due to its partial agonist nature, these effects are less pronounced than those of full agonists. This moderate increase in cardiac work, coupled with enhanced coronary perfusion, results in a net beneficial effect on the myocardial oxygen supply-demand ratio.

Peripheral Vasodilation

In addition to its coronary effects, oxyfedrine also causes peripheral vasodilation, which reduces systemic vascular resistance.[1] This decrease in afterload lessens the workload on the heart.

Quantitative Data

The following tables summarize the quantitative data from various studies on the hemodynamic effects of oxyfedrine and its analog, alifedrine (B1666877).

Table 1: Hemodynamic Effects of Intravenous Oxyfedrine in Patients with Coronary Artery Disease

| Parameter | Baseline (Mean ± SD) | Post-Oxyfedrine (Mean ± SD) | Percentage Change | p-value |

| Myocardial Blood Flow (Stenotic Vessels) (ml/g/min) | 0.90 ± 0.15 | 1.20 ± 0.31 | +25% | 0.002 |

| Myocardial Blood Flow (Normal Vessels) (ml/g/min) | 1.08 ± 0.19 | 1.38 ± 0.49 | +22% | < 0.05 |

Data adapted from a study involving intravenous administration of oxyfedrine (0.11-0.13 mg/kg) in six patients with chronic stable angina.[2]

Table 2: Attenuation of Isoprenaline-Induced Hemodynamic Changes by Oxyfedrine Pre-treatment

| Parameter | Isoprenaline Alone (% change) | Isoprenaline after Oxyfedrine (% change) |

| Heart Rate | +33% / +83% | +19% / +62% |

| Cardiac Output | +90% / +153% | +30% / +71% |

| Systolic Blood Pressure | +16% / +20% | +6% / +7% |

| Peripheral Vascular Resistance | -50% / -63% | -31% / -50% |

Data represents percentage changes from baseline at two different isoprenaline infusion doses (2.73 and 6.16 µ g/min ) before and after an 8 mg intravenous bolus of oxyfedrine in 12 healthy volunteers.[8]

Table 3: Hemodynamic Effects of Oral Alifedrine (an analog of Oxyfedrine) in Patients with Mild to Moderate Heart Failure

| Parameter | 40 mg Dose (% change) | 50 mg Dose (% change) | 60 mg Dose (% change) |

| Cardiac Index | +39% | +57% | +50% |

| Systemic Vascular Resistance Index | -28% | -39% | -41% |

| Pulmonary Vascular Resistance Index | -32% | -44% | -32% |

| Mean Arterial Blood Pressure | - | - | -11% (max fall) |

Data from a study comparing single oral doses of alifedrine in 30 patients.[12]

Experimental Protocols

Assessment of Myocardial Blood Flow

Objective: To measure the effect of intravenous oxyfedrine on regional myocardial blood flow in patients with coronary artery disease.

Methodology:

-

Patient Population: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.[2]

-

Imaging Technique: Positron Emission Tomography (PET) with 15-oxygen labeled water.[2]

-

Procedure:

Evaluation of Partial Agonist Activity

Objective: To investigate the dual action of oxyfedrine on β-adrenergic receptors by observing its effect on isoprenaline-induced hemodynamic changes.

Methodology:

-

Study Population: 12 healthy volunteers.[8]

-

Procedure:

-

An intravenous infusion of isoprenaline was administered, with the dose titrated to achieve a target heart rate of approximately 113 bpm.[8]

-

Hemodynamic parameters and systolic time intervals were recorded at baseline and during isoprenaline infusion.[8]

-

After hemodynamic parameters returned to baseline, an intravenous bolus of 8 mg of oxyfedrine was administered.[8]

-

The isoprenaline infusion protocol was repeated, and hemodynamic parameters were recorded again.[8]

-

Percentage changes from baseline were calculated for both phases of the experiment.[8]

-

Caption: Experimental workflow for evaluating the partial agonist activity of oxyfedrine.

Conclusion

This compound's mechanism of action on β-adrenergic receptors is characterized by its partial agonism. This results in a multifaceted pharmacological profile that includes coronary and peripheral vasodilation, as well as modest positive inotropic and chronotropic effects. The indirect sympathomimetic action of its active metabolite, norephedrine, further contributes to its overall cardiovascular effects. This unique combination of actions allows oxyfedrine to improve the myocardial oxygen supply-demand balance, providing a clear rationale for its use in the management of angina pectoris. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 11. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute haemodynamic effects of different doses of alifedrine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Oxyfedrine hydrochloride, a sympathomimetic agent and coronary vasodilator. The document details a representative synthetic protocol, purification methods, and analytical characterization, alongside a visualization of its mechanism of action. All quantitative data is summarized for clarity, and experimental workflows are presented in detail.

Introduction

Oxyfedrine is a β-adrenergic receptor partial agonist used in the treatment of coronary heart disease.[1] Chemically, it is (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one. The hydrochloride salt is the common pharmaceutical form. This guide outlines a plausible and technically sound method for its laboratory-scale synthesis and purification.

Chemical Synthesis: The Mannich Condensation

The core of Oxyfedrine synthesis lies in a Mannich reaction. This three-component condensation involves an amine, a non-enolizable aldehyde (formaldehyde), and a carbon acid (a ketone with an α-hydrogen). In this case, l-norephedrine (phenylpropanolamine) acts as the amine, and 3-acetylanisole serves as the ketone component.

Reaction Scheme:

-

Step 1: Formation of the Eschenmoser-like salt intermediate: l-norephedrine reacts with formaldehyde (B43269) to form an intermediate N,O-acetal which, under acidic conditions, generates a reactive iminium ion.

-

Step 2: Enolization: 3-Acetylanisole enolizes in the presence of an acid catalyst.

-

Step 3: Nucleophilic Attack: The enol form of 3-acetylanisole attacks the iminium ion.

-

Step 4: Deprotonation: The resulting adduct is deprotonated to yield the final β-amino ketone, Oxyfedrine.

Representative Experimental Protocol

This protocol describes a representative synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| l-Norephedrine | 151.21 | 15.1 g | 0.1 |

| 3-Acetylanisole | 150.17 | 15.0 g | 0.1 |

| Paraformaldehyde | 30.03 | 3.3 g | 0.11 |

| Hydrochloric Acid (conc.) | 36.46 | 10 mL | - |

| Ethanol (B145695) | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Isopropanol (B130326) | 60.10 | As needed | - |

| Activated Charcoal | - | 1 g | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add l-norephedrine (15.1 g, 0.1 mol), 3-acetylanisole (15.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ethanol (200 mL).

-

Acidification and Reflux: Add concentrated hydrochloric acid (10 mL) dropwise to the stirred suspension. The mixture will warm up. Heat the reaction mixture to reflux and maintain for 4 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous oil is dissolved in 150 mL of water and washed with diethyl ether (2 x 100 mL) to remove any unreacted 3-acetylanisole.

-

Basification and Extraction: The aqueous layer is cooled in an ice bath and the pH is adjusted to 10-12 with a 20% sodium hydroxide (B78521) solution. The free base of Oxyfedrine will separate as an oil. The mixture is then extracted with dichloromethane (B109758) (3 x 100 mL).

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Oxyfedrine free base as a viscous oil.

Purification and Hydrochloride Salt Formation

The crude Oxyfedrine free base is purified and converted to its more stable hydrochloride salt.

Purification Protocol

-

Decolorization: The crude Oxyfedrine free base is dissolved in isopropanol (100 mL). Activated charcoal (1 g) is added, and the mixture is gently heated to 50°C for 15 minutes with stirring. The hot solution is filtered to remove the charcoal.

-

Salt Formation: The filtrate is cooled in an ice bath, and a solution of hydrochloric acid in isopropanol (prepared by carefully bubbling HCl gas through cold isopropanol or by the addition of acetyl chloride to isopropanol) is added dropwise with stirring until the pH is acidic (pH 2-3).

-

Crystallization: this compound will precipitate as a white solid. The mixture is stirred in the ice bath for another hour to ensure complete crystallization.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and then with diethyl ether. The product is dried in a vacuum oven at 50°C to a constant weight.

Expected Yield and Purity

| Parameter | Value |

| Theoretical Yield | 34.98 g |

| Expected Actual Yield | 24.5 - 28.0 g (70-80%) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C |

| Purity (by HPLC) | >99% |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy (B1213986) group, the aliphatic chain protons, and the methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and aliphatic carbons. |

| FT-IR (KBr) | Characteristic absorptions for O-H, N-H, C=O (ketone), and C-O (ether) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺. |

Mechanism of Action and Workflow Diagrams

Signaling Pathway of Oxyfedrine

Oxyfedrine acts as a partial agonist at β-adrenergic receptors. Upon binding, it stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.

Caption: Simplified signaling pathway of Oxyfedrine.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

References

An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and pharmacological properties of Oxyfedrine hydrochloride. It delves into the known mechanisms of the racemic mixture, explores the anticipated differences in the activity of its stereoisomers based on analogous compounds, and provides detailed experimental protocols for their separation and characterization.

Introduction to this compound

This compound is a sympathomimetic agent and coronary vasodilator primarily used in the treatment of cardiovascular conditions such as angina pectoris and coronary artery disease.[1] Marketed under trade names like Ildamen and Myofedrin, it functions as a partial agonist at β-adrenergic receptors.[1][2] Its therapeutic action is attributed to its ability to improve myocardial metabolism, depress the tonicity of coronary vessels, and exert positive chronotropic and inotropic effects without precipitating angina.[1]

The chemical structure of Oxyfedrine, with the IUPAC name (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one, reveals the presence of two chiral centers. This inherent chirality means that Oxyfedrine can exist as four distinct stereoisomers. However, it is commercially available as a racemic mixture. The study of the individual stereoisomers is crucial, as they are likely to exhibit different pharmacokinetic and pharmacodynamic profiles, a common phenomenon for chiral drugs.

Stereoisomerism of Oxyfedrine

Oxyfedrine possesses two stereogenic centers, leading to the existence of four possible stereoisomers, which comprise two pairs of enantiomers. The specific stereochemistry of (-)-Oxyfedrine has been identified as 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one, indicating that it is derived from (-)-erythro-norephedrine.[3][4]

Given this, the four stereoisomers of Oxyfedrine are:

-

(1R,2S)-Oxyfedrine and its enantiomer (1S,2R)-Oxyfedrine (the erythro pair)

-

(1R,2R)-Oxyfedrine and its enantiomer (1S,2S)-Oxyfedrine (the threo pair)

The differential spatial arrangement of these isomers dictates their interaction with chiral biological targets like receptors and enzymes, which is expected to result in significant variations in their pharmacological activity and potency.

Pharmacological Profile of Racemic Oxyfedrine

Racemic this compound is classified as a β-adrenergic receptor partial agonist, showing non-selective action on β1- and β2-adrenergic receptors.[1] Its mechanism of action involves the stimulation of these receptors, which are G-protein coupled receptors (GPCRs).

Mechanism of Action:

-

Receptor Binding: Oxyfedrine binds to β-adrenergic receptors on the surface of cells, particularly in the heart and vascular smooth muscle.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: The increase in intracellular cAMP levels leads to:

-

In the Myocardium: Activation of protein kinase A (PKA), which phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropic effect). This also increases the heart rate (positive chronotropic effect).

-

In Vascular Smooth Muscle: Activation of PKA leads to the phosphorylation of myosin light chain kinase, causing muscle relaxation and vasodilation. This reduces peripheral resistance.

-

This dual action of increasing heart contractility while dilating coronary vessels is beneficial in angina, as it improves cardiac output and oxygen delivery to the myocardium.[1] Furthermore, a major active metabolite of Oxyfedrine is norephedrine (B3415761), which acts as a norepinephrine-releasing agent, contributing to its sympathomimetic effects.[1]

Figure 1: β-Adrenergic Receptor Signaling Pathway of Oxyfedrine.

Stereoselectivity in Pharmacological Activity

Studies on the four isomers of ephedrine (B3423809) have demonstrated significant differences in their potency and efficacy at human β-adrenergic receptors.[5] The (1R,2S)-ephedrine isomer is consistently the most potent agonist at all three β-receptor subtypes.[5] This highlights that the specific three-dimensional arrangement of atoms is critical for optimal receptor interaction.

Quantitative Data from a Structurally Related Analogue: Ephedrine

The following table summarizes the functional activity of ephedrine isomers on human β-adrenergic receptors expressed in Chinese hamster ovary cells. This data is presented to illustrate the concept of stereoselectivity, as similar studies on Oxyfedrine have not been published.

| Stereoisomer | Receptor Subtype | Potency (EC50, µM) | Efficacy (% of Isoproterenol max response) |

| (1R,2S)-ephedrine | β1-AR | 0.5 | 68% |

| β2-AR | 0.36 | 78% | |

| β3-AR | 45 | 31% | |

| (1S,2R)-ephedrine | β1-AR | 72 | 66% |

| β2-AR | 106 | 22% | |

| (1S,2S)-pseudoephedrine | β1-AR | 309 | 53% |

| β2-AR | 10 | 47% | |

| (1R,2R)-pseudoephedrine | β1-AR | 1122 | 53% |

| β2-AR | 7 | 50% | |

| Data sourced from a study on ephedrine isomers.[5] |

Based on this data, it is reasonable to hypothesize that the (1R,2S)-isomer of Oxyfedrine is likely the most pharmacologically active stereoisomer (the eutomer) at β-adrenergic receptors. However, this requires experimental validation.

Figure 2: Conceptual Diagram of Chiral Recognition at a Receptor Site.

Experimental Protocols

The following sections provide detailed methodologies for the separation and pharmacological evaluation of Oxyfedrine stereoisomers. These protocols are based on established techniques for chiral drug analysis.

Protocol 1: Chiral Resolution of Racemic Oxyfedrine by Preparative HPLC

This protocol describes the separation of the stereoisomers of this compound using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

1. Objective: To resolve racemic Oxyfedrine into its individual stereoisomers for subsequent characterization.

2. Materials and Equipment:

-

Racemic this compound standard

-

HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)

-

Preparative HPLC system with UV detector

-

Chiral Stationary Phase column (e.g., polysaccharide-based CSP like Chiralpak IA or Chiralcel OD)

-

Fraction collector

-

Rotary evaporator

3. Methodology:

-

Sample Preparation: Dissolve a known quantity of racemic this compound in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions Development (Analytical Scale):

-

Initially, use an analytical scale version of the chosen chiral column to optimize the separation.

-

Screen various mobile phases. A common starting point for polysaccharide CSPs is a mixture of n-hexane and an alcohol (isopropanol or ethanol) (e.g., 90:10 v/v).

-

To improve peak shape for an amine compound, add a small amount of a basic modifier like diethylamine (B46881) (e.g., 0.1%).

-

Adjust the mobile phase composition to achieve a baseline resolution (Rs > 1.5) between the stereoisomeric peaks.

-

Set the flow rate (e.g., 1 mL/min) and UV detection wavelength (e.g., 254 nm).

-

-

Scale-up to Preparative HPLC:

-

Once optimal conditions are found, switch to the preparative scale column with the same CSP.

-

Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

-

Inject larger volumes of the prepared sample.

-

-

Fraction Collection:

-

Set the fraction collector to collect the eluent corresponding to each resolved peak into separate vessels.

-

-

Solvent Removal and Isomer Recovery:

-

Combine the fractions for each individual isomer.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

The remaining solid will be the isolated stereoisomer.

-

-

Purity Analysis:

-

Re-inject a small amount of each isolated isomer onto the analytical chiral HPLC column under the optimized conditions to confirm its enantiomeric purity (should be >99%).

-

Protocol 2: In Vitro Pharmacological Characterization

This protocol outlines methods to determine the binding affinity and functional activity of the separated Oxyfedrine stereoisomers at β1- and β2-adrenergic receptors.

Part A: Radioligand Binding Assay (Affinity Determination)

1. Objective: To determine the equilibrium dissociation constant (Ki) of each Oxyfedrine stereoisomer for β1- and β2-adrenergic receptors.

2. Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors

-

Radioligand (e.g., [3H]-Dihydroalprenolol, a non-selective β-antagonist)

-

Isolated Oxyfedrine stereoisomers

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Non-specific binding control (e.g., high concentration of Propranolol)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

3. Methodology:

-

Assay Setup: In a series of tubes, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the Oxyfedrine stereoisomer (the competitor).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the Ki value.

Part B: cAMP Accumulation Assay (Functional Activity)

1. Objective: To determine the potency (EC50) and efficacy (Emax) of each Oxyfedrine stereoisomer as an agonist.

2. Materials:

-

Whole cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells)

-

Isolated Oxyfedrine stereoisomers

-

Full agonist control (e.g., Isoproterenol)

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

3. Methodology:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of the Oxyfedrine stereoisomers or the full agonist control to the wells.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response), which is often expressed as a percentage of the response to the full agonist Isoproterenol.

Figure 3: Experimental Workflow for Stereoisomer Separation and Analysis.

Conclusion and Future Directions

This compound is an effective antianginal agent whose pharmacological activity is mediated through partial agonism at β-adrenergic receptors. As a chiral compound administered as a racemate, there is a significant gap in the understanding of the specific contributions of its individual stereoisomers to the overall therapeutic effect and potential side effects.

Based on evidence from structurally similar compounds like ephedrine, it is highly probable that the stereoisomers of Oxyfedrine exhibit marked differences in their pharmacological profiles. The development of a stereochemically pure version of Oxyfedrine (a "chiral switch") could potentially lead to a drug with an improved therapeutic index, offering either enhanced efficacy, reduced side effects, or a more predictable dose-response relationship.

The experimental protocols detailed in this guide provide a clear pathway for researchers to undertake the chiral resolution and comprehensive pharmacological characterization of Oxyfedrine's stereoisomers. Such studies are essential to fully elucidate the stereostructure-activity relationship of this drug and could unlock new potential in its clinical application.

References

- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 2. Oxyfedrine | Profiles RNS [connect.rtrn.net]

- 3. [Syntheses of 14C-1-erythro-norephedrine and its N-substitution products 14C-oxyfedrine and 14C-D 13,625] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Oxyfedrine | C19H23NO3 | CID 5489013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

In-Depth Cardiovascular Properties of Oxyfedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine and coronary vasodilator with a unique pharmacological profile that has positioned it as a therapeutic agent for cardiovascular conditions such as angina pectoris and coronary artery disease.[1][2] This technical guide provides a comprehensive overview of the cardiovascular properties of Oxyfedrine hydrochloride, detailing its mechanism of action, hemodynamic effects, and electrophysiological properties. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound primarily functions as a partial agonist at β-adrenergic receptors, with activity at both β1 and β2 subtypes.[2][3] Its therapeutic effects in the cardiovascular system are a result of a dual action: direct myocardial stimulation and vasodilation.[4]

1.1. β-Adrenergic Stimulation:

As a β-adrenergic agonist, Oxyfedrine stimulates these receptors on cardiac myocytes.[1] This activation triggers a cascade of intracellular events commencing with the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions into the cardiac cells during an action potential.[4] This surge in intracellular calcium enhances myocardial contractility, leading to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects.[2][4][5]

1.2. Vasodilatory Effects:

Oxyfedrine also induces vasodilation, particularly in the coronary arteries.[4][6] This effect is attributed to the relaxation of vascular smooth muscle cells, which reduces peripheral resistance and afterload, thereby lessening the workload on the heart.[1][4] The coronary vasodilation improves blood flow and oxygen supply to the myocardium, which is particularly beneficial in ischemic conditions like angina pectoris.[3][4]

1.3. Partial Agonist/Antagonist Activity:

Interestingly, Oxyfedrine also exhibits partial agonist activity. In the presence of potent β-agonists like isoprenaline, it can act as a competitive antagonist, attenuating the full effects of these agents.[7][8] This partial blockade of β-adrenoceptors is achieved without a significant reduction in cardiac output or left ventricular dP/dt max, contributing to its anti-anginal action.[7][8]

1.4. Indirect Sympathomimetic Action:

A major active metabolite of Oxyfedrine is norephedrine, a norepinephrine-releasing agent.[2] This suggests that Oxyfedrine may also exert some of its cardiovascular effects indirectly by promoting the release of norepinephrine (B1679862) from sympathetic nerve endings.[2]

Signaling Pathway of this compound

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 3. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Oxyfedrine [medbox.iiab.me]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Vasodilatory and Inotropic Effects of Oxyfedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine recognized for its unique pharmacological profile, exhibiting both vasodilatory and positive inotropic effects.[1][2] This dual action makes it a subject of interest in cardiovascular research and for its therapeutic potential, particularly in the management of angina pectoris.[2][3] This technical guide provides an in-depth overview of the vasodilatory and inotropic effects of oxyfedrine hydrochloride, presenting quantitative data, detailed experimental protocols, and a visualization of its core signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction

This compound acts primarily as a partial β-adrenergic receptor agonist.[3][4] Its mechanism involves the stimulation of β-adrenergic receptors, which leads to a cascade of intracellular events resulting in both increased myocardial contractility and vasodilation.[1][5] Unlike pure β-agonists, oxyfedrine's partial agonism also confers some β-blocking properties, which contributes to its distinct hemodynamic profile.[3] This document aims to consolidate the existing scientific knowledge on oxyfedrine's cardiovascular effects to serve as a comprehensive resource for the scientific community.

Quantitative Data on Vasodilatory and Inotropic Effects

The following tables summarize the key quantitative data from various preclinical and clinical studies on this compound.

Table 1: Hemodynamic Effects of Intravenous Oxyfedrine in Humans

| Parameter | Dosage | Change from Baseline | Study Population | Reference |

| Heart Rate | 8 mg (bolus) | +22.6% | Healthy Volunteers | [3] |

| Cardiac Output | 8 mg (bolus) | +30% to +71% (with Isoprenaline) | Healthy Volunteers | [3] |

| Systolic Blood Pressure | 8 mg (bolus) | +6% to +7% (with Isoprenaline) | Healthy Volunteers | [3] |

| Peripheral Vascular Resistance | 8 mg (bolus) | -31% to -50% (with Isoprenaline) | Healthy Volunteers | [3] |

| Myocardial Blood Flow (Stenotic Vessels) | 0.11-0.13 mg/kg | +25% | Patients with Coronary Artery Disease | [1] |

| Myocardial Blood Flow (Normal Vessels) | 0.11-0.13 mg/kg | +22% | Patients with Coronary Artery Disease | [1] |

Table 2: Inotropic and Hemodynamic Effects of Oxyfedrine in Animal Models

| Parameter | Dosage | Change from Baseline | Animal Model | Reference |

| Left Ventricular dP/dtmax | 0.9 mg/kg | Increased (additive with digoxin) | Anesthetized Dogs | [5] |

| Heart Rate | 0.9 mg/kg | Increased | Anesthetized Dogs | [5] |

| Cardiac Output | 14 mg/kg (chronic oral) | No significant difference | Cats | [6] |

| Arterial Blood Pressure (Systolic) | 14 mg/kg (chronic oral) | Increased by 27 mmHg | Cats | [6] |

| Arterial Blood Pressure (Diastolic) | 14 mg/kg (chronic oral) | Increased by 19 mmHg | Cats | [6] |

Experimental Protocols

In Vivo Hemodynamic Assessment in Anesthetized Dogs

This protocol is based on studies evaluating the inotropic and vasodilatory effects of oxyfedrine in a canine model.

Objective: To measure the effects of intravenous oxyfedrine on cardiac contractility and systemic hemodynamics.

Materials:

-

Anesthetized dogs

-

This compound solution (0.9 mg/kg)

-

Catheters for pressure and flow measurement

-

Data acquisition system

Procedure:

-

Anesthetize the dogs (e.g., with pentobarbital).

-

Insert a catheter into the left ventricle to measure left ventricular pressure and calculate the maximum rate of pressure rise (dP/dtmax), an index of myocardial contractility.

-

Place a flow probe around the aorta to measure cardiac output.

-

Insert a catheter into a femoral artery to monitor systemic blood pressure.

-

After a stabilization period, record baseline hemodynamic parameters.

-

Administer a bolus intravenous injection of this compound (0.9 mg/kg).

-

Continuously record all hemodynamic parameters for a specified period post-injection.

-

Analyze the data to determine the changes in dP/dtmax, heart rate, cardiac output, and blood pressure from baseline.[5]

Isolated Langendorff Heart Perfusion

This ex vivo protocol allows for the direct assessment of oxyfedrine's effects on myocardial function independent of systemic influences.

Objective: To evaluate the direct inotropic and chronotropic effects of oxyfedrine on an isolated mammalian heart.

Materials:

-

Rat or guinea pig heart

-

Langendorff apparatus

-

Krebs-Henseleit buffer (oxygenated)

-

This compound solutions of varying concentrations

-

Intraventricular balloon catheter and pressure transducer

-

ECG electrodes

Procedure:

-

Anesthetize the animal and rapidly excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and dP/dtmax.

-

Attach ECG electrodes to the heart to monitor heart rate.

-

Allow the heart to stabilize for a baseline period.

-

Introduce this compound into the perfusate at increasing concentrations.

-

Record changes in LVDP, dP/dtmax, and heart rate at each concentration to establish a dose-response relationship.

In Vitro Vascular Smooth Muscle Tension Measurement

This protocol is used to directly assess the vasodilatory properties of oxyfedrine on isolated blood vessels.

Objective: To measure the relaxation response of vascular smooth muscle to oxyfedrine.

Materials:

-

Rat or rabbit aortic rings

-

Wire myograph system

-

Physiological salt solution (PSS), oxygenated

-

Vasoconstricting agent (e.g., phenylephrine)

-

This compound solutions of varying concentrations

Procedure:

-

Dissect the aorta and cut it into small rings.

-

Mount the aortic rings on the wires of the myograph system in a chamber filled with oxygenated PSS at 37°C.

-

Allow the rings to equilibrate and then stretch them to their optimal passive tension.

-

Induce a stable contraction in the rings using a vasoconstricting agent like phenylephrine.

-

Once a plateau in contraction is reached, add cumulative concentrations of this compound to the chamber.

-

Record the changes in isometric tension at each concentration.

-

Express the relaxation as a percentage of the pre-induced contraction to generate a concentration-response curve for oxyfedrine's vasodilatory effect.

Signaling Pathways

The vasodilatory and inotropic effects of this compound are primarily mediated through the β-adrenergic signaling pathway.

References

- 1. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. [The action of oxyfedrine on haemodynamics, inotropism and blood perfusion of the partially ischaemic myocardium after digoxin premedication. Studies on anaesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Oxyfedrine Hydrochloride in Animal Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the pharmacokinetics and oral bioavailability of Oxyfedrine hydrochloride in preclinical animal models. While specific quantitative data for this compound in animal species is not extensively available in publicly accessible literature, this document outlines the established experimental protocols and data analysis frameworks necessary for conducting such studies. The information presented is based on general principles of pharmacokinetics, with references to human data for Oxyfedrine where available, to guide researchers in designing and interpreting their own preclinical investigations.

Introduction to Oxyfedrine Pharmacokinetics

Oxyfedrine is a vasodilator that has been investigated for its potential therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. Pharmacokinetic studies in animal models are a cornerstone of this process, providing essential data to predict human pharmacokinetics, establish dose-response relationships, and assess safety margins.

A study in healthy male subjects has indicated that the main metabolite of Oxyfedrine is norephedrine.[1] In this human study, relevant concentrations of the parent drug were only found at higher doses, suggesting significant first-pass metabolism.[1] The relative oral bioavailability of an this compound tablet formulation was assessed based on the plasma concentrations of its metabolite, norephedrine.[1]

Proposed Experimental Protocols for Animal Pharmacokinetic Studies

The following sections detail a standardized approach to conducting a pharmacokinetic and oral bioavailability study of this compound in a rat model. These protocols can be adapted for other species, such as dogs or rabbits, with appropriate adjustments to dosing, blood sampling volumes, and ethical considerations.

Animal Model

Species: Sprague-Dawley rats (male, 8-10 weeks old) Justification: The rat is a commonly used model in pharmacokinetic studies due to its well-characterized physiology, ease of handling, and the availability of historical control data.

Drug Formulation and Administration

-

Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water).

-

Administration Route:

-

Oral (PO): Administered via oral gavage to ensure accurate dosing.

-

Intravenous (IV): Administered as a bolus injection via the tail vein to determine absolute bioavailability.

-

-

Dose: A minimum of three dose levels for the oral route to assess dose proportionality, and one dose level for the intravenous route.

Experimental Design

A parallel-group design is recommended:

-

Group 1 (Oral): Animals receive a single oral dose of this compound.

-

Group 2 (Intravenous): Animals receive a single intravenous dose of this compound.

A crossover design may also be considered, with an appropriate washout period between doses.

Blood Sample Collection

-

Sampling Time Points: Blood samples (approximately 0.25 mL) should be collected from the tail vein or a cannulated vessel at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantitative analysis of Oxyfedrine and its primary metabolite, norephedrine, in plasma.

Table 1: Hypothetical HPLC-MS/MS Method Parameters

| Parameter | Recommended Specification |

| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |

| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) |

| Ionization Mode | Positive ion mode |

| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for Oxyfedrine, norephedrine, and an internal standard |

| Calibration Range | A linear range covering the expected plasma concentrations |

| Validation Parameters | Accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability |

Data Presentation and Analysis

Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Hypothetical Pharmacokinetic Parameters of Oxyfedrine in Rats (Mean ± SD)

| Parameter | Oral Administration (Dose X mg/kg) | Intravenous Administration (Dose Y mg/kg) |

| Cmax (ng/mL) | To be determined | To be determined |

| Tmax (h) | To be determined | Not Applicable |

| AUC₀-t (ng·h/mL) | To be determined | To be determined |

| AUC₀-∞ (ng·h/mL) | To be determined | To be determined |

| t₁/₂ (h) | To be determined | To be determined |

| CL/F (L/h/kg) | To be determined | To be determined |

| Vd/F (L/kg) | To be determined | To be determined |

| F (%) | To be determined | Not Applicable |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t₁/₂: Elimination half-life.

-

CL/F: Apparent total clearance of the drug from plasma after oral administration.

-

Vd/F: Apparent volume of distribution after oral administration.

-

F (%): Absolute oral bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations of Experimental Workflow and Metabolic Pathway

Diagrams are essential for visualizing complex processes and relationships.

Caption: Experimental workflow for a typical pharmacokinetic study.

Caption: Simplified proposed metabolic pathway of Oxyfedrine.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting pharmacokinetic and oral bioavailability studies of this compound in animal models. While specific data for this compound in animals is sparse, the methodologies outlined here represent the current standards in preclinical drug development. Adherence to these robust protocols will enable researchers to generate high-quality data essential for the progression of this compound as a potential therapeutic agent. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

Beyond the Beta-Blockade: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfedrine (B31961) hydrochloride, a partial β-adrenergic agonist, has a well-documented history in the management of angina pectoris, primarily attributed to its positive inotropic and chronotropic effects mediated by adrenergic receptors. However, a growing body of evidence suggests that the pharmacological profile of Oxyfedrine extends beyond its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the molecular targets of Oxyfedrine hydrochloride that are independent of adrenergic receptor signaling. We will delve into its inhibitory action on aldehyde dehydrogenase, its potential modulation of ion channels, and its direct effects on vascular smooth muscle, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Aldehyde Dehydrogenase (ALDH) Inhibition: A Key Non-Adrenergic Target

A significant non-adrenergic molecular target of Oxyfedrine is aldehyde dehydrogenase (ALDH), a family of enzymes critical for the detoxification of endogenous and exogenous aldehydes.

Quantitative Data: ALDH Inhibition

Recent research has identified Oxyfedrine as a covalent inhibitor of ALDH.[1][2][3] While a specific IC50 value for individual ALDH isoforms has not been definitively reported in the reviewed literature, studies have demonstrated a significant suppression of ALDH activity in cancer cell lines at a concentration of 50 µM.[1][2][3]

| Target | Cell Lines | Concentration | Effect | Reference |

| Aldehyde Dehydrogenase (ALDH) | HCT116, HSC-4 | 50 µM | Suppression of ALDH activity | [1][2][3] |

Experimental Protocol: ALDH Activity Assay

The inhibitory effect of Oxyfedrine on ALDH activity can be determined using a commercially available ALDH activity assay kit, such as the ALDEFLUOR™ assay, as described by Otsuki et al. (2020).[1][2][3]

Principle: The assay utilizes a fluorescent substrate that is converted by active ALDH within cells into a fluorescent product that is retained intracellularly. The fluorescence intensity is proportional to the ALDH activity.

Methodology:

-

Cell Preparation: Culture cells of interest (e.g., HCT116 or HSC-4) to the desired confluency.

-

Treatment: Incubate the cells with this compound (50 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.

-

ALDH Substrate Incubation: Resuspend the treated and control cells in the ALDEFLUOR™ assay buffer containing the activated ALDH substrate.

-

Incubation: Incubate the cell suspension according to the manufacturer's protocol to allow for the enzymatic conversion.

-

Flow Cytometry Analysis: Analyze the fluorescence of the cell populations using a flow cytometer. A specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.

-

Data Analysis: Quantify the ALDH activity by measuring the mean fluorescence intensity of the cell populations. A reduction in fluorescence in the Oxyfedrine-treated group compared to the vehicle control indicates ALDH inhibition.

Signaling Pathway: Mechanism of Covalent Inhibition

Oxyfedrine contains a structural motif, an aromatic ketone and an amine, that facilitates its covalent interaction with ALDH. The proposed mechanism involves a β-elimination reaction, generating a reactive vinyl ketone intermediate that covalently binds to the active site of the ALDH enzyme, leading to its irreversible inhibition.[1]

Modulation of Ion Channels and Direct Vascular Effects

Beyond its enzymatic inhibition, evidence suggests that Oxyfedrine may directly influence vascular tone and cardiac electrophysiology through non-adrenergic mechanisms, likely involving ion channels.

Direct Vasodilatory Effects on Smooth Muscle

In vitro studies on isolated vascular smooth muscle have demonstrated that Oxyfedrine can induce relaxation independently of β-adrenergic stimulation, particularly at higher concentrations.

Quantitative Data: Effects on Venous Smooth Muscle

| Preparation | Agonist | Oxyfedrine Concentration | Effect | Reference |

| Rat Isolated Portal Vein | Spontaneous Myogenic Activity | >20 µg/mL | Inhibition | [4] |

| Rabbit Saphenous Vein | Noradrenaline | >20 µg/mL | Relaxation | [4] |

Experimental Protocol: Isolated Smooth Muscle Studies

The direct effects of Oxyfedrine on vascular smooth muscle can be assessed using isolated tissue bath preparations, as described by Mackenzie and Parratt (1973).[4]

Principle: The contractility of isolated blood vessel segments is measured in response to vasoactive agents in the presence and absence of Oxyfedrine.

Methodology:

-

Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat portal vein or rabbit saphenous vein) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Contraction Induction: Induce contraction using a standard agonist (e.g., noradrenaline for the saphenous vein) or measure spontaneous myogenic activity (for the portal vein).

-

Oxyfedrine Treatment: Once a stable contraction or rhythmic activity is established, add cumulative concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension. The relaxant or inhibitory effect of Oxyfedrine is expressed as a percentage of the initial contraction or spontaneous activity. To confirm the non-adrenergic nature of the effect, experiments can be repeated in the presence of a β-blocker (e.g., alprenolol).

Proposed Mechanism: Modulation of Calcium Transport

The spasmolytic effect of high-concentration Oxyfedrine on venous smooth muscle is not antagonized by β-blockers or influenced by phosphodiesterase inhibitors, suggesting a different mechanism of action. It has been proposed that these effects may be mediated through an influence on calcium transport, similar to the action of calcium channel blockers like iproveratril (verapamil).[4]

Effects on Cardiac Action Potential

Studies on isolated cardiac preparations have indicated that prolonged treatment with Oxyfedrine can alter the cardiac action potential, suggesting an interaction with cardiac ion channels. Specifically, a reduction in the maximum rate of depolarization and a prolongation of the plateau phase of the action potential have been observed.

This observation points towards a potential modulation of sodium and/or calcium channels involved in the cardiac action potential. However, further quantitative studies using modern electrophysiological techniques, such as patch-clamp, are required to identify the specific ion channels affected and to quantify the effects of Oxyfedrine on their function.

Conclusion

While the clinical application of this compound has traditionally focused on its β-adrenergic partial agonist activity, this technical guide highlights significant molecular targets beyond this classical mechanism. The covalent inhibition of aldehyde dehydrogenase presents a novel and potentially impactful area of investigation, particularly in contexts where ALDH activity is heightened, such as in certain cancers. Furthermore, the suggestive evidence for direct effects on vascular smooth muscle via calcium transport modulation and the alteration of cardiac action potentials underscore the need for further, more detailed mechanistic studies. Researchers and drug development professionals are encouraged to explore these non-adrenergic pathways to potentially repurpose or develop novel therapeutics based on the multifaceted pharmacology of Oxyfedrine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of oxyfedrine on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Oxyfedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine (B31961) hydrochloride, a notable sympathomimetic amine, has carved a niche in cardiovascular therapeutics, primarily for the management of angina pectoris. This technical guide provides a comprehensive overview of the discovery and developmental history of Oxyfedrine hydrochloride. It delves into its synthesis, pharmacological profile, mechanism of action, and clinical evaluation. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to illustrate complex biological and experimental workflows.

Introduction

This compound is a β-adrenergic receptor partial agonist with coronary vasodilating properties, making it a unique therapeutic agent for ischemic heart disease.[1] Unlike pure vasodilators, which can sometimes lead to the "coronary steal" phenomenon, Oxyfedrine's positive chronotropic and inotropic effects help maintain myocardial perfusion.[1] This guide traces the journey of this compound from its chemical synthesis to its clinical application, providing a technical resource for researchers and professionals in drug development.

History of Discovery and Development

While the precise timeline and individual scientists behind the initial discovery of Oxyfedrine are not extensively documented in readily available literature, its development can be traced back to the mid-20th century. The synthesis of Oxyfedrine was first patented in 1965 by Kurt Thiele, assigned to Degussa, a German chemical company.[2][3] This places its discovery within the era of significant advancements in cardiovascular pharmacology. Later, pharmaceutical companies including Baxter Healthcare and Pfizer were involved in its research and development.[4]

Chemical Synthesis

The primary method for synthesizing Oxyfedrine is through a Mannich condensation reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.

Synthesis Protocol

The synthesis of this compound involves the Mannich condensation of phenylpropanolamine, formaldehyde, and m-acetanisole (3-acetylanisole).[1] The following protocol is based on the general principles of this reaction as described in the patent literature.

Reactants:

-

l-Norephedrine (phenylpropanolamine)

-

Paraformaldehyde

-

3'-Methoxyacetophenone (m-acetanisole)

-

Hydrochloric Acid

-

Ethanol (or other suitable solvent)

-

Acetone

Procedure:

-

A mixture of l-norephedrine, 3'-methoxyacetophenone, and paraformaldehyde is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for several hours to facilitate the Mannich reaction.

-

After cooling, the reaction mixture is treated with a non-polar solvent (e.g., acetone) to precipitate the hydrochloride salt of the Mannich base (this compound).

-

The crude product is then collected by filtration and recrystallized from a suitable solvent system to yield pure this compound.

This is a generalized protocol. For precise molar ratios, reaction times, and purification methods, consulting the original patent (U.S. Patent 3,225,095) is recommended.

Pharmacological Profile

This compound is a partial agonist at β-adrenergic receptors, exhibiting non-selectivity for β1 and β2 subtypes.[1] Its pharmacological effects are a composite of its direct action on these receptors and the effects of its major active metabolite, norephedrine, which acts as a norepinephrine-releasing agent.[1]

Quantitative Pharmacological Data

While specific Ki and EC50 values for Oxyfedrine at β-adrenergic receptors are not consistently reported in readily accessible literature, its partial agonist activity has been functionally characterized. The following table summarizes available pharmacokinetic and pharmacodynamic data.

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Oral Bioavailability | 85% | Human | [1] |

| Plasma Protein Binding | Almost 100% | Human | [1] |

| Elimination Half-life | 4.2 hours | Human | [1] |

| Major Active Metabolite | Norephedrine | Human | [1] |

| Excretion | 90% in urine (as active metabolites) | Human | [1] |

| Pharmacodynamics | |||

| Effect on Myocardial Blood Flow (Stenotic Vessels) | ↑ 25% (from 0.90 to 1.20 ml/g/min) | Human | [5] |

| Effect on Myocardial Blood Flow (Normal Vessels) | ↑ 22% (from 1.08 to 1.38 ml/g/min) | Human | [5] |

Mechanism of Action

Oxyfedrine's therapeutic effects in angina are attributed to its dual action:

-

β-adrenergic agonism: Stimulation of β-adrenergic receptors in the myocardium leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, which helps to maintain cardiac output.

-

Vasodilation: Oxyfedrine also induces vasodilation of coronary vessels, improving blood supply to the myocardium.[6]

The partial agonist nature of Oxyfedrine is crucial. It provides a degree of β-adrenoceptor blockade, which can be beneficial in angina, without causing a significant reduction in cardiac output or contractility.[7]

Signaling Pathway

The binding of Oxyfedrine to β-adrenergic receptors initiates a well-characterized signaling cascade.

Caption: β-Adrenergic signaling pathway of Oxyfedrine.

Key Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a compound like Oxyfedrine for β-adrenergic receptors, adapted from established methodologies.[8][9]

Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO cells)

-

Radioligand (e.g., [3H]-CGP 12177)

-

Assay buffer (e.g., HBSS with GTP)

-

Unlabeled competitor ligand (this compound)

-

Non-specific binding control (e.g., 1 µM propranolol)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Oxyfedrine). Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Equilibrium: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 180 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Protocol for Angina Pectoris

The following is a generalized protocol based on the design of clinical trials comparing Oxyfedrine with other anti-anginal agents like propranolol (B1214883) and atenolol (B1665814).[10][11][12]

Study Design:

-

Double-blind, crossover, randomized controlled trial.

Patient Population:

-

Inclusion Criteria: Patients with chronic stable angina pectoris, evidence of cardiac ischemia on exercise testing, and a normal resting electrocardiogram.

-

Exclusion Criteria: Unstable angina, recent myocardial infarction, significant valvular heart disease, or contraindications to β-blockers.

Treatment Regimen:

-

Phase 1: Patients are randomized to receive either Oxyfedrine (e.g., 24-32 mg three times daily), a comparator drug (e.g., propranolol 120 mg three times daily or atenolol 100 mg once daily), or a placebo for a defined period (e.g., 4 weeks).

-

Washout Period: A washout period is implemented between treatment phases.

-

Crossover: Patients are then crossed over to the other treatment arms.

Endpoints:

-

Primary Efficacy Endpoints:

-

Frequency of angina attacks (recorded in patient diaries).

-

Total exercise time on a treadmill test.

-

Time to onset of angina during exercise.

-

-

Secondary Endpoints:

-

ST-segment depression on exercise ECG.

-

Heart rate and blood pressure at rest and during exercise.

-

-

Safety Endpoints:

-

Adverse event monitoring.

-

Hematological and biochemical investigations.

-

Caption: Crossover clinical trial workflow.

Conclusion

This compound represents a significant development in the pharmacological management of angina pectoris. Its unique mechanism as a β-adrenergic partial agonist with vasodilating properties offers a distinct therapeutic profile. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacological actions, and clinical evaluation, serving as a valuable resource for professionals in the field of drug development and cardiovascular research. Further research to elucidate more precise quantitative pharmacological data and explore its full therapeutic potential is warranted.

References

- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]

- 2. fpas.lautech.edu.ng [fpas.lautech.edu.ng]

- 3. Full text of "The Organic Chemistry of Drug Synthesis v1" [archive.org]

- 4. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pakheartjournal.com [pakheartjournal.com]

- 11. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of oxyfedrine and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Radiolabeled Oxyfedrine Hydrochloride for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control of radiolabeled Oxyfedrine hydrochloride for use in tracer studies. While specific experimental data for radiolabeled Oxyfedrine is limited in publicly available literature, this document outlines a viable synthesis strategy based on established radiolabeling methodologies for analogous compounds and the known synthesis of a Carbon-14 labeled version.

Introduction to Oxyfedrine and its Radiolabeling